Cefprozil Impurity L
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Overview
Description
Cefprozil Impurity L is a byproduct formed during the synthesis of Cefprozil, a second-generation, broad-spectrum oral cephalosporin antibiotic. Cefprozil is used to treat various bacterial infections, including respiratory tract, skin, and ear infections. Impurities in pharmaceutical compounds like Cefprozil are strictly regulated due to their potential impact on drug safety and efficacy .
Chemical Reactions Analysis
Cefprozil Impurity L undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Cefprozil Impurity L is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Cefprozil. It is used in:
Chemistry: To understand the chemical properties and stability of Cefprozil.
Biology: To study the biological effects and potential toxicity of impurities.
Medicine: To ensure the safety and efficacy of Cefprozil as an antibiotic.
Industry: To optimize the manufacturing process and minimize the formation of impurities.
Mechanism of Action
The mechanism of action of Cefprozil Impurity L is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. Cefprozil itself works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
Comparison with Similar Compounds
Cefprozil Impurity L can be compared with other impurities formed during the synthesis of cephalosporin antibiotics, such as:
Cefprozil Impurity A: Another byproduct formed during the synthesis of Cefprozil.
Cefadroxil Impurities: Byproducts formed during the synthesis of Cefadroxil, another cephalosporin antibiotic.
Cefatrizine Impurities: Byproducts formed during the synthesis of Cefatrizine, another cephalosporin antibiotic. This compound is unique in its specific formation conditions and chemical properties.
Properties
IUPAC Name |
2-hydroxyethyl 2-amino-2-(4-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.